molecular formula C12H16ClNO B072660 N-(4-butylphenyl)-2-chloroacetamide CAS No. 1527-62-4

N-(4-butylphenyl)-2-chloroacetamide

Cat. No.: B072660
CAS No.: 1527-62-4
M. Wt: 225.71 g/mol
InChI Key: NLIULGTVNKLYBM-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-chloroacetamide typically involves the reaction of 4-butylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Butylaniline+Chloroacetyl chlorideThis compound+HCl\text{4-Butylaniline} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Butylaniline+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines can be used under mild to moderate conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile, products such as N-(4-butylphenyl)-2-aminoacetamide, N-(4-butylphenyl)-2-thioacetamide, or N-(4-butylphenyl)-2-alkoxyacetamide can be formed.

    Hydrolysis: The major products are 4-butylaniline and chloroacetic acid.

Scientific Research Applications

N-(4-butylphenyl)-2-chloroacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.

    Materials Science: The compound can be incorporated into polymers to modify their physical properties, such as flexibility and thermal stability.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions, particularly those involving amide bonds.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-chloroacetamide largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins that have binding sites for amide-containing compounds.

Comparison with Similar Compounds

    N-(4-butylphenyl)-2-bromoacetamide: Similar in structure but with a bromine atom instead of chlorine.

    N-(4-butylphenyl)-2-iodoacetamide: Contains an iodine atom instead of chlorine.

  • **N-(4-butylphenyl)-2-fluoroacetamide

Biological Activity

N-(4-butylphenyl)-2-chloroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a chloroacetamide functional group attached to a butyl-substituted phenyl ring. This structure is significant because the chloroacetamide moiety can act as an electrophile, allowing it to interact with nucleophilic sites in biological molecules, thereby modulating their activity .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific enzymes or receptors. This interaction can lead to irreversible inhibition of target proteins, which is crucial for therapeutic applications. For instance, studies have shown that similar chloroacetamides exhibit moderate reactivity towards proteins like ERK2, where they form stable adducts .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In a study assessing the antimicrobial potential of related compounds, it was found that chloroacetamides are effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing lesser effectiveness against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans . The presence of halogenated substituents on the phenyl ring enhances the lipophilicity and penetration ability through cell membranes, contributing to their biological efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various studies, derivatives of chloroacetamides have shown promising results in inhibiting cancer cell proliferation. For instance, this compound and its analogs were tested for cytotoxicity against different cancer cell lines, revealing significant antiproliferative effects . The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Case Studies and Research Findings

  • Antimicrobial Screening : A quantitative structure-activity relationship (QSAR) analysis demonstrated that this compound derivatives possess varying degrees of antimicrobial activity based on their structural modifications. The study confirmed that compounds with higher lipophilicity and appropriate functional groups exhibited enhanced efficacy against bacterial strains .
  • Covalent Binding Studies : In experimental setups designed to assess irreversible binding, this compound showed significant labeling of target proteins, indicating its potential as an irreversible inhibitor . The binding efficiency was quantified using mass spectrometry techniques, providing insights into its reactivity profile.
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines revealed that this compound could induce apoptosis in specific cancer types, suggesting its utility as an anticancer agent. The compound's effects were linked to alterations in cell cycle progression and induction of pro-apoptotic factors .

Summary of Findings

Property Activity Notes
AntimicrobialEffective against Gram-positive bacteriaLess effective against Gram-negative bacteria
AnticancerSignificant antiproliferative effectsInduces apoptosis in cancer cell lines
MechanismCovalent bond formation with proteinsIrreversible inhibition observed in binding studies

Properties

IUPAC Name

N-(4-butylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIULGTVNKLYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979724
Record name N-(4-Butylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1527-62-4, 6350-92-1
Record name N-(4-Butylphenyl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1527-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Butylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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